molecular formula C22H25N5O2S B11985035 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

Cat. No.: B11985035
M. Wt: 423.5 g/mol
InChI Key: QHHGIPMGIDRIEV-BRJLIKDPSA-N
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Preparation Methods

The synthesis of 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves multiple steps. The starting material, 4-nitrobenzaldehyde, is reacted with 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl hydrazine under specific conditions to form the hydrazone derivative . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction.

Chemical Reactions Analysis

4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone include:

  • 4-(Dimethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
  • 4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
  • 4-Ethylbenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

These compounds share a similar core structure but differ in the substituents attached to the benzaldehyde moiety, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H25N5O2S/c1-4-22(2,3)15-7-10-18-17(11-15)19-20(23-13-24-21(19)30-18)26-25-12-14-5-8-16(9-6-14)27(28)29/h5-6,8-9,12-13,15H,4,7,10-11H2,1-3H3,(H,23,24,26)/b25-12+

InChI Key

QHHGIPMGIDRIEV-BRJLIKDPSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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